SNDX-5613
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Revumenib is a potent, selective small-molecule inhibitor of the interaction between the protein menin and the histone-lysine N-methyltransferase 2A (KMT2A) protein. This interaction is crucial in the development of certain types of leukemia, particularly those characterized by rearrangements in the KMT2A gene or mutations in the nucleophosmin 1 (NPM1) gene . Revumenib has shown promise in treating acute myeloid leukemia and acute lymphoblastic leukemia, particularly in patients who have relapsed or are refractory to other treatments .
Preparation Methods
The synthesis of revumenib involves multiple steps, including the formation of complex organic intermediates. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. the general approach involves the use of advanced organic synthesis techniques to construct the molecule’s intricate structure, which includes multiple rings and functional groups . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Chemical Reactions Analysis
Revumenib undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its activity and stability.
Substitution Reactions:
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the molecule’s functional groups and overall structure .
Scientific Research Applications
Revumenib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Revumenib exerts its effects by binding to the protein menin and inhibiting its interaction with the KMT2A protein. This interaction is crucial for the activation of leukemogenic genes such as HOXA9 and MEIS1. By disrupting this interaction, revumenib downregulates the expression of these genes, thereby inhibiting the growth and proliferation of leukemia cells . The molecular targets and pathways involved include the menin-KMT2A interaction and the downstream genetic programs that drive leukemia development .
Comparison with Similar Compounds
Revumenib is part of a new class of drugs known as menin inhibitors. Similar compounds include:
Ziftomenib: Another menin inhibitor being developed for the treatment of acute myeloid leukemia and acute lymphoblastic leukemia.
JNJ-75276617: A menin inhibitor in early-phase clinical trials for the treatment of leukemia.
DSP-5336: A menin inhibitor being investigated for its potential in treating acute leukemia.
Revumenib is unique in its high selectivity and potency for inhibiting the menin-KMT2A interaction, which has shown promising results in clinical trials .
Properties
IUPAC Name |
N-ethyl-2-[4-[7-[[4-(ethylsulfonylamino)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-5-fluoro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47FN6O4S/c1-5-39(23(3)4)31(40)27-17-25(33)9-12-28(27)43-29-18-34-22-35-30(29)38-20-32(21-38)13-15-37(16-14-32)19-24-7-10-26(11-8-24)36-44(41,42)6-2/h9,12,17-18,22-24,26,36H,5-8,10-11,13-16,19-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVSRBKUQZKTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169919-21-3 |
Source
|
Record name | SNDX-5613 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2169919213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | REVUMENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0M43NNF2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.